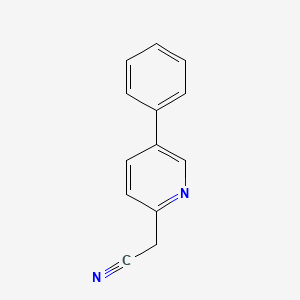

![molecular formula C6H12ClNO B573014 2-Oxaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1363381-78-5](/img/structure/B573014.png)

2-Oxaspiro[3.3]heptan-6-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

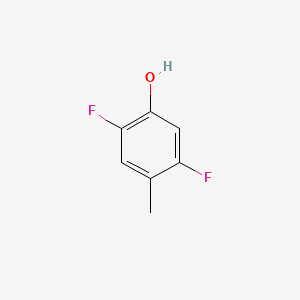

“2-Oxaspiro[3.3]heptan-6-amine hydrochloride” is a chemical compound with the CAS Number: 1523618-04-3 . It has a molecular weight of 149.62 .

Molecular Structure Analysis

The InChI code for “2-Oxaspiro[3.3]heptan-6-amine hydrochloride” is 1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Oxaspiro[3.3]heptan-6-amine hydrochloride” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

The scientific research on 2-Oxaspiro[3.3]heptan-6-amine hydrochloride primarily revolves around its synthesis, chemical properties, and its application as a building block in medicinal chemistry. A practical route to synthesize 2,6-diazaspiro[3.3]heptanes, which are structurally related to 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, has been developed. This process involves reductive amination of available aldehydes with primary amines or anilines, facilitating both library and large-scale synthesis with high yields (Hamza et al., 2007). Furthermore, an improved synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, showcasing its isolation as a sulfonic acid salt, has been detailed. This approach yields a product with enhanced stability and solubility, broadening the scope of reaction conditions applicable to this spirobicyclic compound (van der Haas et al., 2017).

Application in Drug Design and Medicinal Chemistry

The synthesis of novel spirocyclic compounds, including those derived from or related to 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, plays a crucial role in the development of new pharmaceuticals. For instance, ketoreductase-catalyzed reduction has facilitated access to axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. These compounds, after being converted into ester alcohol, amino acid, and amino alcohol building blocks, have maintained high enantiopurity. This process illustrates the potential of such spirocyclic compounds in generating stereospecific building blocks for drug discovery (O'Dowd et al., 2022). Additionally, the diversity-oriented synthesis approaches have led to the creation of functionalized pyrrolidines, piperidines, and azepines through the conversion of omega-unsaturated dicyclopropylmethylamines into heterocyclic 5-azaspiro[2.4]heptanes, highlighting the versatility of these spirocyclic compounds in chemistry-driven drug discovery (Wipf et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2-oxaspiro[3.3]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSRDAQLBHZRBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12COC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[3.3]heptan-6-amine hydrochloride | |

CAS RN |

1523618-04-3 |

Source

|

| Record name | 2-Oxaspiro[3.3]heptan-6-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-oxa-spiro[3.3]heptane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)